1-Ethynyl-4-isobutoxynaphthalene
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Overview
Description
1-Ethynyl-4-isobutoxynaphthalene is an organic compound belonging to the naphthalene family It features an ethynyl group at the first position and an isobutoxy group at the fourth position on the naphthalene ring
Preparation Methods
The synthesis of 1-Ethynyl-4-isobutoxynaphthalene typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the ring.
Substitution: Replacement of the bromine atom with an ethynyl group.
Etherification: Introduction of the isobutoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethynyl-4-isobutoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-isobutoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of high-performance materials, such as polybenzoxazines.
Mechanism of Action
The mechanism by which 1-Ethynyl-4-isobutoxynaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Ethynyl-4-isobutoxynaphthalene can be compared with other naphthalene derivatives, such as:
1-Ethynyl-4-methoxynaphthalene: Similar structure but with a methoxy group instead of an isobutoxy group.
1-Ethynyl-4-ethoxynaphthalene: Features an ethoxy group instead of an isobutoxy group.
1-Ethynyl-4-propoxynaphthalene: Contains a propoxy group instead of an isobutoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-ethynyl-4-(2-methylpropoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-4-13-9-10-16(17-11-12(2)3)15-8-6-5-7-14(13)15/h1,5-10,12H,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPXADOAMPBKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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